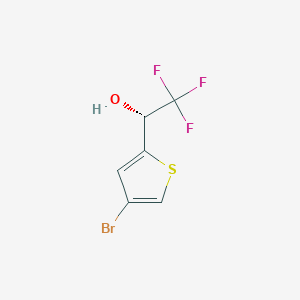

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGUZRVDBHBJA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromothiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions, while the trifluoroethanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituents

Key Findings :

- Thiophene vs. Benzene : Thiophene’s electron-rich nature enhances electrophilic substitution rates compared to benzene derivatives.

- Halogen Effects : Bromine’s strong electron-withdrawing nature increases reactivity in cross-coupling reactions compared to chlorine .

- Methoxy vs. Ethoxy : Ethoxy groups improve lipophilicity but reduce metabolic stability due to slower oxidative degradation .

Fluorination Patterns in Alcohol Moieties

Table 2: Fluorination Impact on Physicochemical Properties

Key Findings :

- Trifluoro vs. Difluoro : Trifluoro groups significantly lower pKa and increase lipophilicity, favoring interactions with hydrophobic biological targets.

- Acidity and Bioactivity: The trifluoroethanol group’s acidity enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Chiral Center and Stereochemical Effects

Table 3: Stereochemistry-Dependent Bioactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol, and how can stereochemical purity be ensured?

- Methodology :

- Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to achieve the (1R) configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Stepwise bromination : Brominate thiophene derivatives at the 4-position using N-bromosuccinimide (NBS) in a controlled environment (e.g., DMF at 0–5°C) to avoid over-bromination .

- Trifluoroethanol introduction : Employ nucleophilic substitution with trifluoromethyl ketones under reducing conditions (e.g., NaBH₄ in methanol) .

- Validation : Confirm stereochemistry via single-crystal X-ray diffraction or NOESY NMR to resolve ambiguities in chiral centers .

Q. How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved?

- Troubleshooting :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Impurity profiling : Use LC-MS or preparative TLC to isolate and identify byproducts (e.g., debrominated intermediates) that may skew data .

- Cross-validation : Compare IR spectra with density functional theory (DFT)-predicted vibrational modes for the target structure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-bromothiophene moiety in cross-coupling reactions?

- Experimental design :

- Suzuki-Miyaura coupling : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids in THF/H₂O. Monitor reaction progress via GC-MS .

- DFT studies : Calculate activation energies for C-Br bond cleavage to predict regioselectivity in coupling reactions .

- Data contradiction : If yields vary between batches, assess ligand purity (e.g., via ICP-OES for Pd residue) or oxygen/moisture sensitivity using Schlenk-line techniques .

Q. How can computational modeling optimize the compound’s conformational stability for drug-target binding studies?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, focusing on the trifluoroethanol group’s hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate the stability of the bromothiophene ring in aqueous vs. lipid bilayer environments .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Process optimization :

- DoE (Design of Experiments) : Vary reaction temperature, solvent polarity, and catalyst loading to identify critical parameters .

- In-line analytics : Implement ReactIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be interpreted?

- Hypothesis testing :

- Dose-response curves : Test concentrations from 1 nM to 100 µM to distinguish between therapeutic and toxic thresholds .

- Metabolite profiling : Use HR-MS to identify degradation products in cell culture media that may alter bioactivity .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.